Hepatocellular Cytotoxicity and Bioactivity Ranking Relative to TMPP and TPHP
In a 2024 high-content screening study using HepG2 human liver cells, m-isopropylphenyl phenyl phosphate (designated IPPP) exhibited the highest cytotoxicity among six tested organophosphate esters. Its IC50 value of 19.4 μM was 1.4-fold lower (more potent) than tris(methylphenyl) phosphate (TMPP; IC50 26.9 μM) and 4.5-fold lower than triphenyl phosphate (TPHP; IC50 87.9 μM) [1]. Integrated potency ranking using ToxPi analyses, which combine multiple phenotypic endpoints (mitochondrial mass, oxidative stress, lipid droplet area, lysosomal intensity), placed IPPP as the most hazardous (ToxPi score ranking: IPPP > TPHP > TBOEP > TMPP > TCIPP > TDCIPP) [1]. IPPP was the only compound for which benchmark concentration (BMC10) values were derived for mitochondrial and lipid droplet endpoints, indicating multi-target cellular toxicity [1].
| Evidence Dimension | Cytotoxicity (IC50) in HepG2 cells |
|---|---|
| Target Compound Data | IPPP: 19.4 μM |
| Comparator Or Baseline | TMPP: 26.9 μM; TPHP (TPP): 87.9 μM |
| Quantified Difference | IPPP is 1.4× more cytotoxic than TMPP; 4.5× more cytotoxic than TPHP |
| Conditions | HepG2 human hepatocellular carcinoma cells; 48-h exposure; vehicle control 0.5% DMSO; n=6–8 independent biological replicates |
Why This Matters
Higher in vitro cytotoxicity necessitates stricter handling protocols and may influence material selection for applications involving human contact or potential leaching, directly impacting procurement decisions for consumer goods or medical device components.
- [1] Sharkey, M. et al. (2024). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Toxicological Sciences, 199(2), 261–275. View Source
